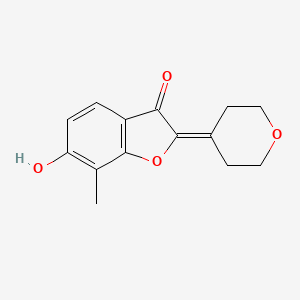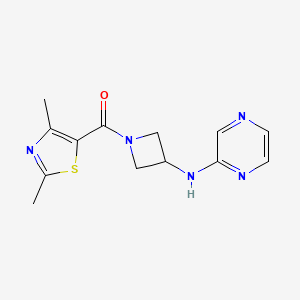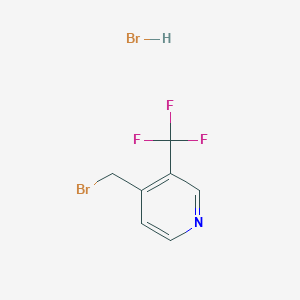![molecular formula C18H11Cl3N4O2S B2735827 2-[(4-Chlorobenzyl)thio]-4-({[(2,6-dichloroisonicotinoyl)oxy]imino}methyl)pyrimidine CAS No. 263755-78-8](/img/structure/B2735827.png)
2-[(4-Chlorobenzyl)thio]-4-({[(2,6-dichloroisonicotinoyl)oxy]imino}methyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Reactions
- The compound is part of a class of compounds known for various reactions, including methylation, acylation, and synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, as found in the study of Biginelli-compounds (Kappe & Roschger, 1989).
Electronic and Nonlinear Optical Properties
- It's related to phenyl pyrimidine derivatives with significant potential in nonlinear optics (NLO) fields, as demonstrated through Density Functional Theory (DFT) calculations and experimental data alignment (Hussain et al., 2020).
Synthesis for Antitumor Activity
- Synthesis of similar pyrimidine derivatives has shown potent lipid-soluble inhibition of mammalian dihydrofolate reductase, indicating significant activity against certain cancers (Grivsky et al., 1980).
Synthesis and Pharmacological Activity
- Pyrimidine derivatives are vital in biological processes, being found in nucleic acids, vitamins, coenzymes, and marine microorganisms. They have considerable therapeutic potential, showing antimicrobial activities in some cases (Chandak Shilpa et al., 2012).
Potentiation by Inhibition of Drug Degradation
- Some pyrimidine derivatives have been studied for their potential to potentiate other drugs by inhibiting metabolic degradation, thus enhancing their efficacy (Elion et al., 1963).
Molecular and Electronic Structure
- Studies on molecular and electronic structures of pyrimidine derivatives have shown that these compounds possess a degree of conformational flexibility, important for their biological activities (Shishkin & Antonov, 1996).
Sequential Functionalization in Medicinal Chemistry
- The sequential functionalization of pyrimidine derivatives is crucial in medicinal chemistry, leading to the development of compounds with potential therapeutic applications (Deng & Mani, 2006).
Biological Evaluation of Pyrimidine Derivatives
- Pyrimidine derivatives have been evaluated for various biological activities, including cytotoxic, antibacterial, and antimicrobial effects, indicating their broad potential in pharmaceutical applications (Fathalla et al., 2006).
Propriétés
IUPAC Name |
[(E)-[2-[(4-chlorophenyl)methylsulfanyl]pyrimidin-4-yl]methylideneamino] 2,6-dichloropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3N4O2S/c19-13-3-1-11(2-4-13)10-28-18-22-6-5-14(24-18)9-23-27-17(26)12-7-15(20)25-16(21)8-12/h1-9H,10H2/b23-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIXIVCKJURNDY-NUGSKGIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=CC(=N2)C=NOC(=O)C3=CC(=NC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CSC2=NC=CC(=N2)/C=N/OC(=O)C3=CC(=NC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chlorobenzyl)thio)pyrimidine-4-carbaldehyde O-(2,6-dichloroisonicotinoyl) oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenethyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2735746.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2735747.png)


![2-[4-(1,3-Benzothiazol-2-YL)phenoxy]propanoic acid](/img/structure/B2735752.png)
![5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2735754.png)
![(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid](/img/structure/B2735755.png)
![5-chloro-N-[(4-chlorophenyl)(phenyl)methyl]pyrazine-2-carboxamide](/img/structure/B2735759.png)
![N-[[1-[(3-Fluorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]but-2-ynamide](/img/structure/B2735761.png)

![N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2735763.png)
![6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid](/img/no-structure.png)

